2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluoroanilino group attached to a benzoxazinone core
Mechanism of Action
Target of Action
Similar compounds such as 2-fluoroaniline have been shown to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which is crucial for maintaining cellular integrity.
Mode of Action
For instance, 2-fluoroaniline is known to exert its effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Biochemical Pathways
It’s worth noting that many organic compounds containing a quinone moiety in their structure have been associated with different biological activities . These compounds can accept one or two electrons to form intermediate species that interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Pharmacokinetics
It’s known that the metabolism and excretion of the xenobiotic compound 2-fluoroaniline are efficient, primarily through 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties could potentially influence the bioavailability of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-fluoroaniline with a suitable benzoxazinone precursor. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride or iron(III) chloride, to facilitate the oxidative coupling between 2-fluoroaniline and the benzoxazinone precursor . The reaction is usually carried out under mild conditions, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave-assisted synthesis has also been explored to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazinone derivatives.
Scientific Research Applications
Comparison with Similar Compounds
2-(2-fluoroanilino)-4H-3,1-benzoxazin-4-one can be compared with other similar compounds, such as:
2-(2-nitroanilino)-4H-3,1-benzoxazin-4-one: This compound has a nitro group instead of a fluoro group, which affects its reactivity and biological activity.
2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one: The presence of a chloro group can enhance the compound’s stability and resistance to degradation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-fluoroanilino)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-14-16-11-7-3-1-5-9(11)13(18)19-14/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYYAKGNULJHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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